![molecular formula C38H46O2 B14246456 [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene CAS No. 184872-76-2](/img/structure/B14246456.png)
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is a complex organic compound characterized by its unique molecular structure, which includes multiple phenyl groups and a long alkoxy chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene typically involves multi-step organic reactions. One common method includes the alkylation of diphenylmethane with 2-phenylmethoxydodecane under controlled conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
化学反応の分析
Types of Reactions
[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly used under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce halogenated or nitrated benzene derivatives.
科学的研究の応用
Chemistry
In chemistry, [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, and materials with specific properties.
作用機序
The mechanism by which [Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene exerts its effects is largely dependent on its chemical reactivity. The phenyl groups and alkoxy chain can interact with various molecular targets, potentially disrupting biological pathways or facilitating chemical transformations.
類似化合物との比較
Similar Compounds
[Diphenyl(prop-2-ynylsulfanyl)methyl]benzene: This compound has a similar diphenyl structure but with a different substituent, leading to distinct chemical properties.
[Diphenyl(2-phenylmethoxyethoxy)methyl]benzene: Another similar compound with a shorter alkoxy chain, affecting its reactivity and applications.
特性
CAS番号 |
184872-76-2 |
|---|---|
分子式 |
C38H46O2 |
分子量 |
534.8 g/mol |
IUPAC名 |
[diphenyl(2-phenylmethoxydodecoxy)methyl]benzene |
InChI |
InChI=1S/C38H46O2/c1-2-3-4-5-6-7-8-21-30-37(39-31-33-22-13-9-14-23-33)32-40-38(34-24-15-10-16-25-34,35-26-17-11-18-27-35)36-28-19-12-20-29-36/h9-20,22-29,37H,2-8,21,30-32H2,1H3 |
InChIキー |
JFZNNSHLYRVSJW-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptane, 2-(oxiranylmethyl)-](/img/structure/B14246373.png)

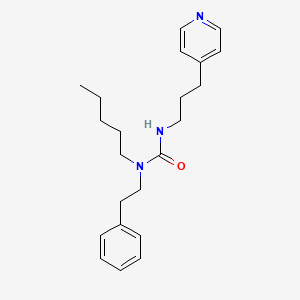
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)

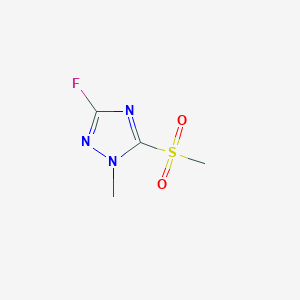
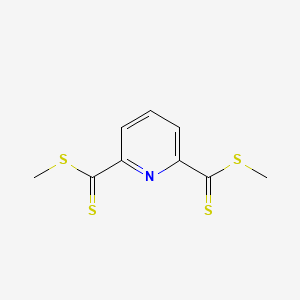
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![3-Methyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14246428.png)

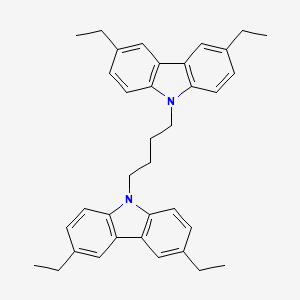
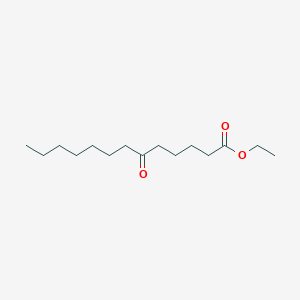
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
